molecular formula C12H15BrF3N B8125299 (3-Bromo-5-trifluoromethylbenzyl)-diethylamine

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine

Cat. No.: B8125299
M. Wt: 310.15 g/mol
InChI Key: XMSWQCNHFRPQCC-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine: is a chemical compound characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a diethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Bromination and Trifluoromethylation: Starting with benzyl-diethylamine, the compound undergoes bromination followed by trifluoromethylation.

  • Nucleophilic Substitution: A nucleophilic substitution reaction involving a trifluoromethylated benzyl halide and diethylamine can also be employed.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the reactions.

Chemical Reactions Analysis

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as elevated temperatures are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives where the bromine atom is replaced by other groups.

Scientific Research Applications

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in its biological activity by interacting with various enzymes and receptors. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to specific molecular targets and modulating biological processes.

Comparison with Similar Compounds

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine: can be compared with other similar compounds, such as:

  • 3-Bromo-5-methylbenzyl-diethylamine: Similar structure but lacks the trifluoromethyl group.

  • 3-Bromo-5-trifluoromethylbenzyl-ethylamine: Similar but with a single ethyl group instead of diethylamine.

  • 3-Bromo-5-trifluoromethylbenzyl-methanol: Contains a methanol group instead of diethylamine.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-5-10(12(14,15)16)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSWQCNHFRPQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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